N-(2,4-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a nitropyrazole moiety, and a pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce the dichloro groups.
Synthesis of the Nitropyrazole Moiety: This step involves the nitration of pyrazole to form the nitropyrazole intermediate.
Coupling Reaction: The dichlorophenyl intermediate is then coupled with the nitropyrazole moiety under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Formation of the Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~3~-(2,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole moiety are crucial for its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitropyrazole moiety, which may result in different biological activity.
N~3~-(2,4-DICHLOROPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological effects.
Uniqueness
N~3~-(2,4-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and nitropyrazole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10Cl2N6O3 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N6O3/c15-9-1-2-12(11(16)5-9)18-14(23)13-3-4-20(19-13)8-21-7-10(6-17-21)22(24)25/h1-7H,8H2,(H,18,23) |
InChI Key |
MCCJHDNCKRRNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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